



An In-depth Technical Guide to 10,12-Hexadecadien-1-ol

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Compound of Interest		
Compound Name:	10,12-Hexadecadien-1-ol	
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This technical guide provides a comprehensive overview of the chemical and physical properties of **10,12-Hexadecadien-1-ol**, a significant compound in chemical research, particularly in the field of pheromones. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental insights, and structural information.

Chemical and Physical Properties

10,12-Hexadecadien-1-ol is an organic compound with the chemical formula C16H30O[1][2] [3]. It is a fatty alcohol containing two double bonds, making it an unsaturated long-chain alcohol. The specific stereoisomer, such as (10E,12Z)-**10,12-hexadecadien-1-ol**, is of particular interest as it functions as a microlepidopteran attractant isolated from female scent glands. The molecular weight of this compound is approximately 238.41 g/mol [3][4][5].

The following table summarizes the key quantitative data for **10,12-Hexadecadien-1-ol**, with some properties being calculated values.



Property	Value	Source
Molecular Formula	C16H30O	PubChem, NIST WebBook, Cheméo[1][2][3][5]
Molecular Weight	238.41 g/mol	Cheméo, PubChem[3][5]
Monoisotopic Mass	238.229665576 Da	PubChem[5]
Normal Boiling Point (Tboil)	665.98 K (Calculated)	Cheméo[3]
Enthalpy of Vaporization (ΔναρΗ°)	67.81 kJ/mol (Calculated)	Cheméo[3]
Enthalpy of Fusion (ΔfusH°)	41.69 kJ/mol (Calculated)	Cheméo[3]
Enthalpy of Formation (ΔfH°gas)	-291.36 kJ/mol (Calculated)	Cheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°)	107.46 kJ/mol (Calculated)	Cheméo[3]
LogP (Octanol/Water Partition Coefficient)	5.012 (Calculated)	Cheméo[3]
Water Solubility (log10WS)	-5.49 (Calculated)	Cheméo[3]
Topological Polar Surface Area	20.2 Ų	PubChem[5]
Kovats Retention Index (Standard non-polar)	1880	PubChem[6]

Molecular Structure

The structure of **10,12-Hexadecadien-1-ol** consists of a sixteen-carbon chain with a hydroxyl group at one end and two double bonds at positions 10 and 12. The geometry of these double bonds (cis or trans, denoted as Z or E respectively) is crucial for its biological activity.

Caption: Chemical structure of **10,12-Hexadecadien-1-ol**.

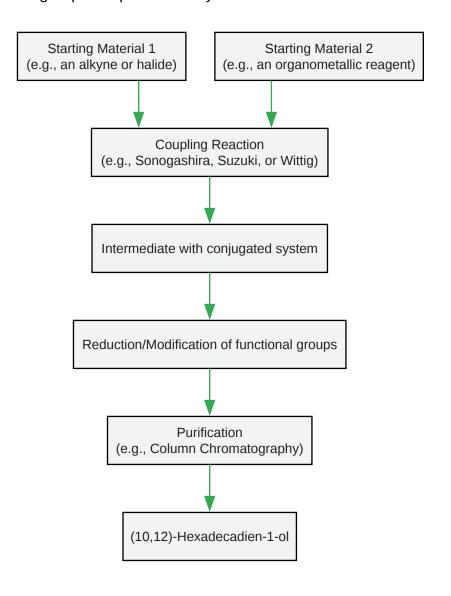
Experimental Protocols



The synthesis and analysis of long-chain unsaturated alcohols like **10,12-Hexadecadien-1-ol** involve multi-step processes and require careful control of stereochemistry. While a specific, detailed protocol for the synthesis of the **10,12-isomer** is not provided in the search results, a representative synthetic approach for a similar compound, (4E,6Z)-Hexadeca-4,6-dien-1-ol, can be illustrative of the general methodology[7].

General Synthetic Workflow:

A common strategy involves the coupling of smaller, functionalized building blocks to construct the carbon skeleton with the desired stereochemistry of the double bonds. This is often followed by functional group manipulations to yield the final alcohol.



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Foundational & Exploratory





Caption: Generalized synthetic workflow for dienols.

Key Experimental Techniques:

- Synthesis: The synthesis of stereospecific isomers often employs reactions such as the
 Wittig reaction for the formation of C=C bonds with control over E/Z geometry. Other
 coupling reactions like Sonogashira or Suzuki coupling can be used to build the carbon
 backbone[7].
- Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel.
- Analysis and Characterization:
 - Gas Chromatography (GC): GC is a crucial technique for assessing the purity of the synthesized compound and for separating different isomers. The NIST Chemistry WebBook provides gas chromatography data for the acetate derivative of 10,12-Hexadecadien-1-ol, indicating its utility in analyzing these compounds[8].
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the double bonds. Spectral data for various isomers of 10,12-Hexadecadien-1-ol are available in databases like SpectraBase[5][9].
 - Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook and PubChem contain mass spectral data for 10,12-Hexadecadien-1-ol[1].
 - Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C)[5].

This guide provides a foundational understanding of **10,12-Hexadecadien-1-ol** for scientific and research applications. For specific experimental procedures, it is recommended to consult detailed synthetic literature for related compounds and adapt the methodologies accordingly.



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